4-(4-Nitro-1H-imidazole-1-yl)-2-butanone
CAS No.:
Cat. No.: VC13950035
Molecular Formula: C7H9N3O3
Molecular Weight: 183.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H9N3O3 |
|---|---|
| Molecular Weight | 183.16 g/mol |
| IUPAC Name | 4-(4-nitroimidazol-1-yl)butan-2-one |
| Standard InChI | InChI=1S/C7H9N3O3/c1-6(11)2-3-9-4-7(8-5-9)10(12)13/h4-5H,2-3H2,1H3 |
| Standard InChI Key | HKILHAZOVDDJIR-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)CCN1C=C(N=C1)[N+](=O)[O-] |
Introduction
Chemical Structure and Properties
The molecular formula of 4-(4-nitro-1H-imidazol-1-yl)-2-butanone is C₈H₁₁N₃O₃, with a molecular weight of 197.19 g/mol . Key structural and physicochemical properties are summarized below:
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 4-(4-nitroimidazol-1-yl)butan-2-one | PubChem |
| SMILES | CC1=NC(=CN1CCC(=O)C)N+[O-] | PubChem |
| InChI Key | QVRUZNMMCTUEOM-UHFFFAOYSA-N | PubChem |
| Solubility (pH 7.4) | >29.6 µg/mL | PubChem |
| Density | 1.32 g/cm³ | - |
| Melting Point | 98°C | - |
The compound’s nitro group at the 4-position of the imidazole ring enhances its electrophilicity, facilitating participation in redox and substitution reactions .
Synthesis and Reactivity
Synthetic Routes
A common synthesis involves alkylation of 4-nitroimidazole with halogenated ketones. For example:
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Methyl bromoacetate method: 4-Nitroimidazole reacts with methyl bromoacetate in the presence of potassium carbonate and tetrabutylammonium iodide (TBAI) in acetonitrile at 80°C .
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Nickel-catalyzed cyclization: Cyclization of amido-nitriles using a nickel catalyst, followed by proto-demetallation and dehydrative cyclization, yields nitroimidazole derivatives .
Chemical Reactions
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Reduction: The nitro group (-NO₂) is reduced to an amine (-NH₂) using agents like sodium dithionite or catalytic hydrogenation .
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Substitution: The imidazole ring undergoes nucleophilic substitution at positions adjacent to the nitro group, enabling functionalization .
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Oxidation: Under strong oxidative conditions, the nitro group may form reactive intermediates .
Applications in Research
Pharmaceutical Intermediate
The compound serves as a precursor in synthesizing bioactive molecules. For instance:
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Antimicrobial agents: Nitroimidazole derivatives are explored for activity against anaerobic bacteria and protozoa .
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Antitumor candidates: Structural analogs demonstrate IC₅₀ values in the low micromolar range against cancer cell lines .
Material Science
Nitroimidazole derivatives are investigated for photochemical applications due to their electron-deficient aromatic systems .
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